

# Application Notes: Immunohistochemical Staining of pan-RAF using TP-004 Antibody

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## Compound of Interest

Compound Name: TP-004

Cat. No.: B8103447

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## Introduction

The Raf family of serine/threonine-specific protein kinases, including A-Raf, B-Raf, and c-Raf (Raf-1), are critical components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1] This pathway regulates essential cellular processes such as proliferation, differentiation, and survival.[2] Activating mutations in the BRAF gene, particularly the V600E substitution, are frequently observed in various cancers, including melanoma, colorectal carcinoma, and papillary thyroid carcinoma, leading to constitutive activation of the MAPK pathway.[2][3] Consequently, the RAF proteins are significant targets for cancer diagnosis, prognosis, and therapeutic intervention.[4] Pan-RAF inhibitors, which target multiple RAF isoforms, have been developed to overcome resistance mechanisms associated with single-isoform inhibitors.[5][6][7]

The **TP-004** antibody is designed to detect total levels of Raf proteins (A-Raf, B-Raf, and c-Raf) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This antibody can be a valuable tool for researchers studying the expression and localization of Raf proteins in both normal and cancerous tissues, and for assessing the in-situ effects of therapeutic agents targeting the MAPK pathway.

## Product Information

Product Name	TP-004 pan-RAF Antibody
Host Species	Rabbit
Isotype	IgG
Immunogen	Synthetic peptide corresponding to a conserved region of human Raf proteins.
Specificity	Recognizes human, mouse, and rat A-Raf, B-Raf, and c-Raf.
Applications	Immunohistochemistry (Paraffin)
Storage	Store at 2-8°C. Do not freeze.

## Experimental Protocols

### A. Recommended Reagents and Materials

Reagent	Supplier	Catalog #
Xylene	Major Supplier	Histology Grade
Ethanol, 100% and 95%	Major Supplier	Histology Grade
Deionized Water (dH <sub>2</sub> O)	-	-
10 mM Sodium Citrate Buffer, pH 6.0	In-house preparation or commercial	-
Wash Buffer (e.g., TBS or PBS with 0.05% Tween 20)	In-house preparation or commercial	-
Hydrogen Peroxide, 3%	Major Supplier	-
Blocking Solution (e.g., 5% Normal Goat Serum in Wash Buffer)	Major Supplier	-
TP-004 pan-RAF Antibody	-	TP-004
HRP-conjugated Secondary Antibody (anti-rabbit)	Major Supplier	Validated for IHC
DAB Chromogen Kit	Major Supplier	-
Hematoxylin Counterstain	Major Supplier	-
Mounting Medium	Major Supplier	-

## B. Staining Protocol for Paraffin-Embedded Tissues

This protocol provides a general guideline. Optimal conditions may vary and should be determined by the end-user.

1. Deparaffinization and Rehydration: a. Immerse slides in three changes of xylene for 5 minutes each.<sup>[8]</sup> b. Immerse slides in two changes of 100% ethanol for 3 minutes each. c. Immerse slides in two changes of 95% ethanol for 3 minutes each. d. Rinse slides in dH<sub>2</sub>O for 5 minutes.<sup>[8]</sup>

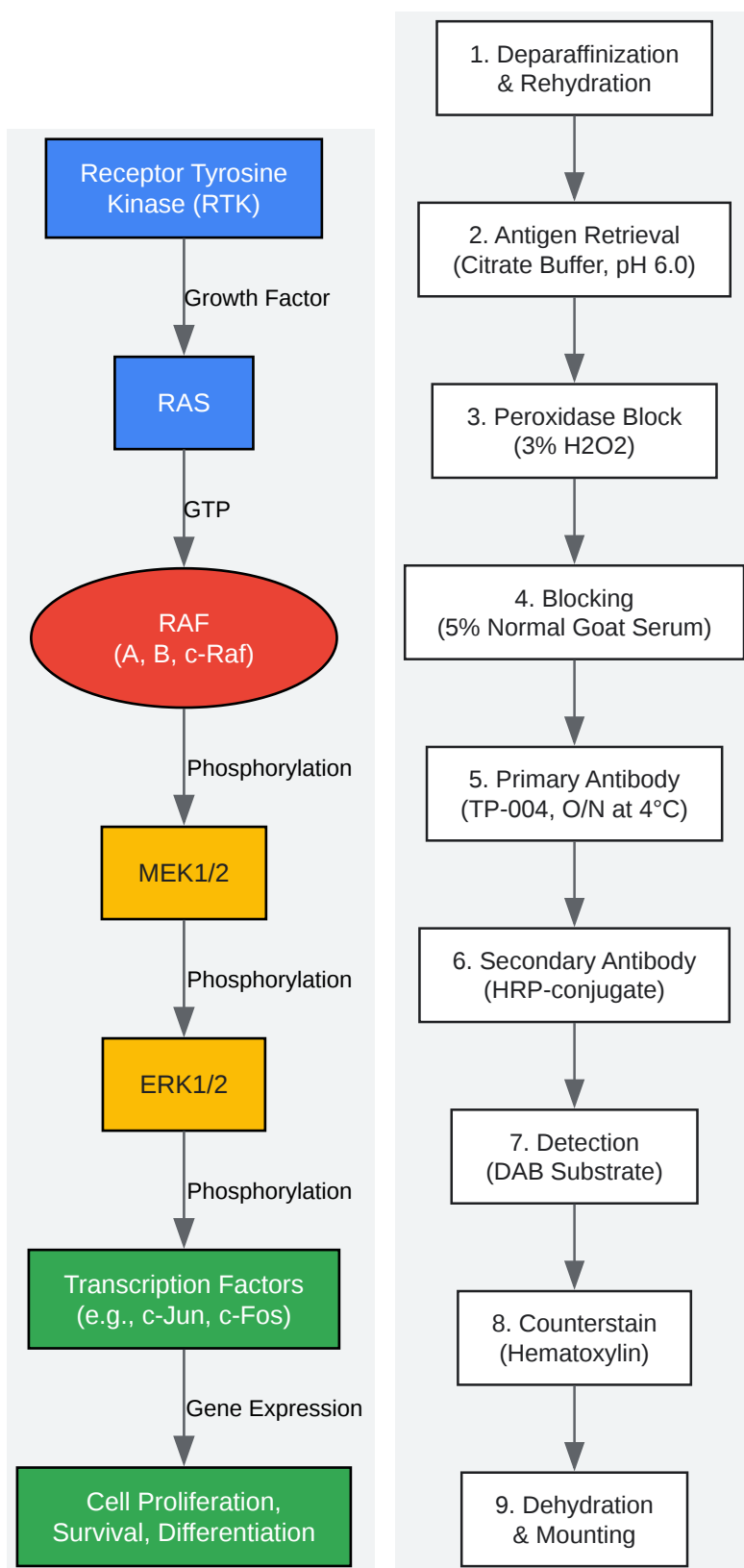
2. Antigen Retrieval: a. Submerge slides in 10 mM Sodium Citrate Buffer (pH 6.0). b. Heat the solution to a sub-boiling temperature (95-100°C) for 20 minutes in a microwave or water bath.  
[9] c. Allow slides to cool on the benchtop for 30 minutes.[8] d. Rinse slides in dH<sub>2</sub>O.
3. Peroxidase Blocking: a. Incubate sections in 3% hydrogen peroxide for 15 minutes at room temperature to block endogenous peroxidase activity.[9] b. Wash slides 3 times with wash buffer for 5 minutes each.[9]
4. Blocking: a. Apply blocking solution (e.g., 5% Normal Goat Serum) to each section. b. Incubate for 1 hour at room temperature in a humidified chamber.[9]
5. Primary Antibody Incubation: a. Dilute the **TP-004** pan-RAF antibody in the recommended antibody diluent. b. Gently blot the blocking solution from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[8]
6. Secondary Antibody Incubation: a. Wash slides 3 times with wash buffer for 5 minutes each. b. Apply the HRP-conjugated secondary antibody. c. Incubate for 1 hour at room temperature.
7. Detection: a. Wash slides 3 times with wash buffer for 5 minutes each. b. Prepare and apply the DAB chromogen solution according to the manufacturer's instructions. c. Incubate until the desired brown color intensity is reached (typically 1-10 minutes). d. Rinse slides with dH<sub>2</sub>O.
8. Counterstaining: a. Immerse slides in hematoxylin for 30 seconds to 1 minute.[9] b. Rinse gently with running tap water for 3-5 minutes. c. Differentiate in 1% acid alcohol with a quick dip, if necessary. d. "Blue" the sections in running tap water.
9. Dehydration and Mounting: a. Dehydrate the sections through graded ethanol (95% and 100%). b. Clear in xylene. c. Coverslip with a permanent mounting medium.

## Data Presentation

## Recommended Antibody Dilutions and Incubation Times

Parameter	Recommendation	Notes
Primary Antibody Dilution	1:100 - 1:500	Optimal dilution should be determined by the user.
Primary Antibody Incubation	Overnight at 4°C	Shorter incubations (e.g., 1-2 hours at RT) may also be effective.
Antigen Retrieval	Sodium Citrate Buffer (pH 6.0), 20 min at 95-100°C	Heat-induced epitope retrieval is recommended.
Detection System	HRP/DAB	Other detection systems can be used.

## Visualization of Pathways and Workflows



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